molecular formula C9H10N2O3 B13981686 1-[4-(Methoxycarbonyl)phenyl]urea CAS No. 30932-68-4

1-[4-(Methoxycarbonyl)phenyl]urea

Cat. No.: B13981686
CAS No.: 30932-68-4
M. Wt: 194.19 g/mol
InChI Key: KGMJUOYXNFIYEO-UHFFFAOYSA-N
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Description

1-[4-(Methoxycarbonyl)phenyl]urea is an organic compound characterized by the presence of a urea moiety attached to a phenyl ring substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Methoxycarbonyl)phenyl]urea can be synthesized through several methods. One common approach involves the reaction of 4-(methoxycarbonyl)aniline with an isocyanate. The reaction typically occurs in a solvent such as ethanol or water under mild conditions, often without the need for a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This might include continuous flow reactors and the use of environmentally friendly solvents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methoxycarbonyl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-[4-(Methoxycarbonyl)phenyl]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(Methoxycarbonyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the application and the specific derivatives used .

Comparison with Similar Compounds

  • 1-[4-(Pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
  • Diaryl urea derivatives with a 4-methylpiperazinylcarbonyl moiety

Comparison: 1-[4-(Methoxycarbonyl)phenyl]urea is unique due to its methoxycarbonyl substitution, which imparts distinct chemical properties such as increased solubility and reactivity. Compared to other similar compounds, it may exhibit different biological activities and industrial applications, making it a versatile and valuable compound in various fields .

Properties

CAS No.

30932-68-4

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 4-(carbamoylamino)benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-8(12)6-2-4-7(5-3-6)11-9(10)13/h2-5H,1H3,(H3,10,11,13)

InChI Key

KGMJUOYXNFIYEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

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